molecular formula C5H3BrClN3O2 B596626 3-Bromo-2-chloro-5-nitropyridin-4-amine CAS No. 1268521-33-0

3-Bromo-2-chloro-5-nitropyridin-4-amine

Cat. No.: B596626
CAS No.: 1268521-33-0
M. Wt: 252.452
InChI Key: LTMLJVIGDRMNQF-UHFFFAOYSA-N
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Description

Contextual Significance of Polysubstituted Pyridine (B92270) Architectures in Organic Synthesis

Pyridine frameworks are fundamental heterocyclic motifs in numerous areas of science. They are the second most common nitrogen-containing heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration. The pyridine ring's ability to accommodate a wide variety of substituents allows for the fine-tuning of a molecule's biological activity and physical characteristics. achemblock.com This structural versatility makes polysubstituted pyridines crucial building blocks in medicinal chemistry, agrochemicals, and materials science. mdpi.comrsc.org

The synthesis of these complex structures is a significant focus of organic chemistry. rsc.org Researchers have developed numerous methods, from modifying a pre-existing pyridine core to de novo synthesis from acyclic precursors. mdpi.com Multicomponent reactions (MCRs) have emerged as a powerful strategy for creating polyfunctionalized pyridines in a single step, often utilizing nanocatalysts to improve efficiency. rsc.org The development of novel synthetic routes, such as those involving domino reactions or the use of versatile synthons like vinyl azides, continues to expand the library of accessible pyridine derivatives. nih.govresearchgate.net These advanced synthetic methods enable the creation of diverse molecular scaffolds for applications in drug discovery and the development of new functional materials. mdpi.com

Structural Features and Positional Isomerism Relevant to 3-Bromo-2-chloro-5-nitropyridin-4-amine

The structure of this compound is defined by a pyridine ring with four different substituents. The positions are numbered starting from the nitrogen atom. Accordingly, this compound features a bromine atom at position 3, a chlorine atom at position 2, a nitro group (NO₂) at position 5, and an amine group (NH₂) at position 4.

The chemical identity and reactivity of this molecule are heavily influenced by the electronic effects of its substituents. The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the pyridine ring. innospk.com The halogen atoms (bromine and chlorine) are also electron-withdrawing and act as good leaving groups in nucleophilic substitution reactions. innospk.com Conversely, the amine group is an electron-donating group. The interplay of these competing electronic effects across the aromatic ring creates a unique chemical environment that governs the molecule's reactivity.

Positional isomerism is a critical concept for understanding this class of compounds. Isomers are molecules that have the same molecular formula but differ in the arrangement of their atoms. For a polysubstituted pyridine like this compound, numerous positional isomers can exist by rearranging the four substituents around the ring. These isomers, while sharing the same set of atoms, can exhibit markedly different physical and chemical properties due to the altered electronic and steric interactions between the functional groups. sigmaaldrich.com

For example, shifting the functional groups leads to distinct chemical entities such as 2-Amino-3-bromo-5-nitropyridine or the precursor molecule 3-Bromo-2-chloro-5-nitropyridine, which lacks the amine group. nih.govorgsyn.org Each isomer possesses a unique substitution pattern, which in turn influences its potential reaction pathways and applications. The synthesis of a specific isomer often requires carefully designed strategies to control the regioselectivity of the substitution reactions. echemi.com

Interactive Table: Comparison of this compound and its Isomers/Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compound C₅H₃BrClN₃O₂252.45Not AvailableThe subject compound. Physical and chemical data are not readily available in public databases.
3-Bromo-2-chloro-5-nitropyridineC₅H₂BrClN₂O₂237.445470-17-7A direct precursor, lacking the amino group at position 4. innospk.comnih.gov
2-Amino-3-bromo-5-nitropyridineC₅H₄BrN₃O₂218.0115862-31-4An isomer lacking the chlorine atom. orgsyn.orgsigmaaldrich.com
4-Amino-5-bromo-2-chloropyridineC₅H₄BrClN₂207.46857730-21-3An isomer lacking the nitro group. researchgate.net
3-Bromo-4-chloro-5-nitropyridineC₅H₂BrClN₂O₂237.4431872-63-6A positional isomer of the precursor. achemblock.com

Overview of Advanced Chemical Research Domains Pertaining to this compound

While specific research on this compound is not extensively documented in public literature, its structure suggests significant potential as a versatile intermediate in several advanced chemical research domains. The applications of closely related halogenated nitropyridines provide a strong indication of its likely utility.

Pharmaceutical Synthesis: Halogenated and nitrated pyridine derivatives are key intermediates in the synthesis of pharmaceuticals. innospk.com The presence of multiple reactive sites on this compound—the two different halogen atoms susceptible to nucleophilic substitution and the nitro group that can be reduced to a primary amine—makes it a valuable building block. This second amine group can then be used for further derivatization, opening pathways to complex, biologically active molecules for drug discovery. innospk.com

Agrochemical Development: Similar to the pharmaceutical industry, the agrochemical sector relies on complex heterocyclic compounds for the development of new pesticides and herbicides. The specific substitution pattern of this compound could be leveraged to synthesize novel active ingredients for crop protection.

Organic Synthesis and Medicinal Chemistry: The compound serves as a scaffold for creating diverse libraries of polysubstituted pyridines. The differential reactivity of the bromine and chlorine atoms allows for selective, stepwise reactions, enabling chemists to build molecular complexity in a controlled manner. Research in this area would focus on exploring its reaction chemistry, such as nucleophilic aromatic substitution and cross-coupling reactions, to synthesize novel heterocyclic systems. The study of such molecules contributes to a deeper understanding of structure-activity relationships in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN3O2/c6-3-4(8)2(10(11)12)1-9-5(3)7/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMLJVIGDRMNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856627
Record name 3-Bromo-2-chloro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-33-0
Record name 3-Bromo-2-chloro-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 3 Bromo 2 Chloro 5 Nitropyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 3-Bromo-2-chloro-5-nitropyridin-4-amineinnospk.compipzine-chem.com

The pyridine (B92270) ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly deactivating nitro group at the C5 position. This electronic arrangement makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The reaction is further facilitated by the presence of good leaving groups, namely the halogen atoms at the C2 and C3 positions.

Selective Substitution at Halogenated Positions (Bromine and Chlorine)pipzine-chem.compipzine-chem.com

The pyridine ring possesses two potential sites for nucleophilic attack: the chlorine-bearing C2 carbon and the bromine-bearing C3 carbon. The regioselectivity of SNAr reactions is governed by two main factors: the position of activation by the ring nitrogen and electron-withdrawing groups, and the intrinsic leaving group ability of the halogens.

The pyridine nitrogen and the C5-nitro group work in concert to activate the C2 and C6 positions towards nucleophilic attack. The C4-amino group, being a powerful electron-donating group, provides activation at the C3 and C5 positions. Therefore, the C2 position is strongly activated by the pyridine nitrogen, while the C3 position is activated by the C4-amino group.

In terms of leaving group ability, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. In many dihalogenated pyridines, substitution occurs preferentially at the position bearing the bromine atom. pipzine-chem.com For 3-Bromo-2-chloro-5-nitropyridin-4-amine, a nucleophile could therefore attack either the C2 or C3 position. While the C2 position is electronically more activated by the ring nitrogen, the superior leaving group ability of bromide at C3 presents a competing pathway. The precise outcome would likely depend on the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles might favor substitution at the C3 position, displacing the more polarizable bromide, while hard nucleophiles might favor the more electron-deficient C2 position.

NucleophilePotential Product(s)Rationale for SelectivityReference Reaction Conditions (Analogues)
Alkoxide (e.g., NaOMe)2-Methoxy-3-bromo-5-nitropyridin-4-amine or 3-Methoxy-2-chloro-5-nitropyridin-4-amineCompetition between electronic activation at C2 and better leaving group at C3.Base in alcohol solvent (e.g., NaOMe in MeOH), heat. pipzine-chem.com
Amine (e.g., Pyrrolidine)2-(Pyrrolidin-1-yl)-3-bromo-5-nitropyridin-4-amine or 3-(Pyrrolidin-1-yl)-2-chloro-5-nitropyridin-4-amineSelectivity depends on steric hindrance and electronic factors.Amine as solvent or in a polar aprotic solvent (e.g., DMF, DMSO), often with a non-nucleophilic base. clockss.orgresearchgate.net
Thiolate (e.g., NaSPh)2-(Phenylthio)-3-bromo-5-nitropyridin-4-amine or 3-(Phenylthio)-2-chloro-5-nitropyridin-4-amineSoft nucleophiles often favor displacement of bromide.Thiol with base (e.g., NaH) in a polar aprotic solvent.

Reactivity of the Nitro Group: Reduction and Potential Substitutionsinnospk.comorgsyn.org

The nitro group is a versatile functionality that primarily undergoes reduction. It can be selectively reduced to an amino group, which dramatically alters the electronic properties of the molecule and opens up a vast array of subsequent chemical transformations. innospk.com This reduction is a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical compounds. pipzine-chem.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl or SnCl₂/HCl). orgsyn.org

Transfer Hydrogenation: Using hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The reduction of the C5-nitro group in this compound would yield 3-Bromo-2-chloro-pyridine-4,5-diamine . This resulting vicinal diamine is a valuable intermediate for the synthesis of fused heterocyclic systems, such as imidazopyridines or quinoxalines.

While less common than halogen displacement, direct nucleophilic substitution of a nitro group on an aromatic ring can occur under specific conditions, particularly if the position is highly activated and a poor leaving group is present elsewhere on the ring. However, given the presence of two good halogen leaving groups on the target molecule, displacement of the nitro group is not an expected primary pathway.

Transformations Involving the Pyridine Nitrogen and Amine Functionality

The reactivity of the nitrogen atoms in this compound is significantly modulated by the electronic environment.

Pyridine Nitrogen: The basicity of the pyridine ring nitrogen is substantially diminished by the strong electron-withdrawing effects of the two halogen atoms and the nitro group. Consequently, reactions that rely on its nucleophilicity, such as N-alkylation or N-oxidation, would require harsh conditions and are generally not favored.

Exocyclic Amine (C4-NH₂): The C4-amino group is a nucleophile, but its reactivity is tempered by the delocalization of its lone pair into the electron-deficient ring. Nevertheless, it can undergo typical amine reactions such as acylation (e.g., with acetyl chloride or acetic anhydride) to form the corresponding acetamide, or alkylation. These transformations can also serve as a protecting group strategy to modulate reactivity in subsequent steps. Studies on 4-aminopyridine (B3432731) itself show its propensity for protonation and complex reactions with halogens. researchgate.net

Metal-Catalyzed Coupling Reactions with this compound as a Substratewikipedia.orgwikipedia.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The presence of two different halogens on the substrate allows for potential chemoselective transformations.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity order for this step is generally C-I > C-Br > C-Cl. Therefore, for this compound, the palladium catalyst is expected to selectively insert into the C-Br bond at the C3 position over the more robust C-Cl bond at C2. mdpi.comscirp.org

Suzuki-Miyaura Coupling: This reaction would involve coupling the C3 position with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would lead to the formation of a 3-aryl-2-chloro-5-nitropyridin-4-amine. Protecting the exocyclic amine as an amide can sometimes improve yields in Suzuki reactions involving aminopyridines. mdpi.com

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base (often an amine), would yield a 3-alkynyl-2-chloro-5-nitropyridin-4-amine. scirp.orgresearchgate.net This reaction is highly effective for creating C(sp²)-C(sp) bonds and is widely used in materials science and pharmaceutical synthesis. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the C3-position with a primary or secondary amine. wikipedia.orgnih.gov This would result in the formation of a 3-amino-2-chloro-5-nitropyridin-4-amine derivative, effectively creating a 3,4-diaminopyridine (B372788) scaffold. A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation with high efficiency. libretexts.orgorganic-chemistry.org

ReactionCoupling PartnerTypical Catalyst SystemTypical BasePotential Product
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄, Cs₂CO₃3-Aryl-2-chloro-5-nitropyridin-4-amine
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N, DiPEA3-Alkynyl-2-chloro-5-nitropyridin-4-amine
Buchwald-HartwigR¹R²NHPd₂(dba)₃ / XPhos or RuPhosNaOt-Bu, K₃PO₄, LiHMDS3-(R¹R²N)-2-chloro-5-nitropyridin-4-amine

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can mediate important transformations. Copper catalysis, for instance, is fundamental to the Sonogashira reaction (as a co-catalyst) and is also used in Ullmann-type coupling reactions. An Ullmann condensation could potentially be used to form C-N, C-O, or C-S bonds at the C3 position, often under harsher conditions than palladium-catalyzed reactions. Given the substrate's functionality, exploring reactions catalyzed by other metals like nickel, which can also effect cross-coupling of aryl halides, could reveal further synthetic pathways.

Electrophilic Reactions and Functionalization of this compound

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly reduces its reactivity towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org In the case of this compound, the ring is further deactivated by the presence of three potent electron-withdrawing groups: a bromine atom, a chlorine atom, and a nitro group. pipzine-chem.com These substituents decrease the electron cloud density of the pyridine ring, rendering direct electrophilic attack on the ring exceedingly difficult under standard conditions. wikipedia.orgpipzine-chem.comnih.gov The amino group at the 4-position is an activating group, but its electron-donating effect is largely insufficient to overcome the cumulative deactivating influence of the three other substituents.

Consequently, functionalization of this compound typically circumvents direct SEAr and instead proceeds through modification of its existing functional groups. The nitro group, in particular, is a versatile handle for derivatization. A common and significant transformation is the reduction of the 5-nitro group to a 5-amino group. This reaction dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one and opening up a wide array of subsequent chemical transformations. pipzine-chem.cominnospk.com This reduction can be achieved using various standard reducing agents, such as metals in acidic media. pipzine-chem.com The resulting diamino-dihalopyridine is a valuable intermediate for the synthesis of more complex heterocyclic systems, including those with potential applications in medicinal chemistry. innospk.comnih.gov

While the focus of this section is on electrophilic reactions and functionalization, it is critical to note that the high degree of halogenation and the presence of the nitro group make the compound susceptible to nucleophilic aromatic substitution (SNAr), where one or both halogen atoms could potentially be displaced by strong nucleophiles.

Table 1: Potential Functionalization Reactions of this compound

Reaction TypeReagents & ConditionsProduct TypeSignificance
Nitro Group Reduction Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl)3-Bromo-2-chloro-pyridine-4,5-diamineCreates a highly activated pyridine ring; key intermediate for fused heterocycles. pipzine-chem.cominnospk.com
Diazotization of Amino Group NaNO₂/H₂SO₄Diazonium SaltIntermediate for introducing various other functional groups (e.g., -OH, -CN, halogens).
Acylation of Amino Group Acyl Halides/AnhydridesN-(3-Bromo-2-chloro-5-nitropyridin-4-yl)amideModifies the properties of the amino group; can serve as a protecting group.

Investigating Nitro-Group Migration Phenomena in Pyridine Systems Related to this compound

Nitro-group migration is a fascinating and synthetically significant rearrangement observed in certain heterocyclic systems. While not yet reported for this compound itself, studies on structurally similar compounds, such as 3-bromo-4-nitropyridine (B1272033), provide crucial insights into this phenomenon. clockss.org The reaction of 3-bromo-4-nitropyridine with amines has been shown to yield not only the expected nucleophilic substitution product but also an unexpected isomer resulting from the migration of the nitro group. clockss.org

Mechanistic investigations suggest a complex, base-catalyzed pathway. clockss.orgresearchgate.net The proposed mechanism is initiated by the formation of an anionic intermediate. researchgate.net This is followed by the addition of a second molecule of the amine nucleophile. The crucial step involves the migration of the nitro group, which is thought to proceed through a strained, three-membered ring intermediate formed after the loss of the bromide ion. clockss.orgresearchgate.net The final product distribution between the "normal" substitution product and the nitro-migrated product is highly dependent on the reaction conditions, with polar aprotic solvents appearing to favor the migration pathway. clockss.org

This type of rearrangement, known as a vicarious nucleophilic substitution (VNS), represents a powerful tool for the synthesis of substituted pyridines that may be difficult to access through other routes. ntnu.noacs.org The study of these migrations in related systems is essential for predicting the reactivity of complex substrates like this compound and for harnessing these rearrangements for targeted synthesis.

Table 2: Mechanistic Overview of Nitro-Group Migration in a Related Halonitropyridine System

StepDescriptionKey IntermediatesInfluencing Factors
1. Anionic Intermediate Formation Base-catalyzed reaction with an amine nucleophile leads to an initial adduct. researchgate.netAnionic σ-complexBase strength, amine nucleophilicity.
2. Second Nucleophile Addition A second molecule of the amine adds to the ring.Dianionic speciesConcentration of amine.
3. Halide Elimination & Migration Loss of the bromide ion facilitates the formation of a three-membered ring intermediate, enabling the nitro group to shift its position. clockss.orgresearchgate.netThree-membered ring intermediateLeaving group ability of the halogen.
4. Aromatization The final step involves rearomatization to yield the thermodynamically stable substituted pyridine product.Nitro-migrated productSolvent polarity (polar aprotic solvents favor migration). clockss.org

Radical Reactions and Photochemical Transformations of this compound

The photochemical behavior of this compound is predicted to be rich and complex, influenced by the interplay of its three distinct types of functional groups: halogens, a nitro group, and an amino group. Aromatic nitro compounds are well-known to undergo a variety of photochemical reactions, including photoreduction and photo-rearrangements, such as the conversion of a nitro group to a nitrite (B80452) (nitro-nitrite rearrangement). capes.gov.bracs.org Irradiation of nitropyridine derivatives can lead to rearrangements and the formation of novel structures. rsc.orgrsc.org

Simultaneously, the carbon-halogen bonds present opportunities for radical reactions. The photolysis of halogenated pyrimidines and other haloarenes is known to induce homolytic cleavage of the C-X bond, generating aryl and halogen radicals. nih.gov For this compound, irradiation with appropriate wavelengths of light could potentially lead to the cleavage of either the C-Br or the C-Cl bond. The resulting pyridyl radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or radical-radical coupling.

Table 3: Predicted Photochemical Reaction Pathways

Functional GroupPhotochemical ProcessPotential Products/IntermediatesNotes
Nitro Group PhotoreductionAminopyridine derivativesOften occurs in the presence of a hydrogen-donating solvent. capes.gov.br
Nitro Group Nitro-Nitrite RearrangementPyridyl nitrite and subsequent hydroxypyridine derivativesA common rearrangement for aromatic nitro compounds. capes.gov.bracs.org
Halogen Atoms (Br, Cl) Homolytic Bond CleavagePyridyl radical, halogen radicalsCan initiate radical chain reactions or lead to dehalogenated products. nih.gov
Pyridine Ring PhotorearrangementIsomeric structures (e.g., oxaziridines, Dewar pyridines)Known for other pyridine N-oxides and substituted pyridines. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 3 Bromo 2 Chloro 5 Nitropyridin 4 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Bromo-2-chloro-5-nitropyridin-4-amine. These studies, typically employing Density Functional Theory (DFT), provide insights into the electron distribution and reactivity, which are governed by the interplay of the electron-withdrawing nitro group and halogen substituents, and the electron-donating amine group on the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution in this compound

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich portions of the molecule, such as the aminopyridine ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO would be expected to be centered on the electron-deficient nitro group and the pyridine nitrogen, highlighting the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

A detailed charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would further elucidate the reactive sites. In this compound, negative potential (red and yellow areas) would be anticipated around the nitro group and the pyridine nitrogen, signifying regions prone to electrophilic interaction. Positive potential (blue areas) would likely be found near the amino group's hydrogen atoms, indicating sites for nucleophilic interaction.

While specific calculated values for this compound are not available, studies on similar substituted pyridines consistently show these patterns of electron distribution.

Prediction of Spectroscopic Parameters for Mechanistic Interpretation (e.g., Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization and mechanistic interpretation of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this molecule, the protons and carbons of the pyridine ring would exhibit distinct shifts influenced by the electronic effects of the bromo, chloro, nitro, and amino substituents. These predicted values, when compared with experimental data, can confirm the molecular structure.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies corresponding to the characteristic functional groups can be calculated. Key vibrational modes would include the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and the various stretching and bending modes of the pyridine ring and its carbon-halogen bonds. A table of predicted frequencies versus experimental values would be invaluable for assigning spectral peaks.

Hypothetical Data Table of Predicted vs. Experimental Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchData not availableData not available
NO₂ Asymmetric StretchData not availableData not available
NO₂ Symmetric StretchData not availableData not available
C-Br StretchData not availableData not available
C-Cl StretchData not availableData not available

Computational Elucidation of Reaction Mechanisms for this compound

Understanding the pathways of reactions involving this compound is crucial for its application in synthesis. Computational methods can map out the energy landscape of a reaction, identifying key intermediates and transition states.

Transition State Characterization and Reaction Pathway Analysis

For a given reaction, such as a nucleophilic aromatic substitution, computational chemists can model the interaction of this compound with a reactant. By calculating the potential energy surface, they can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of this transition state provides critical information about the reaction's feasibility and rate. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state connects the reactants and products.

Solvent Effects and Catalysis in Computational Models

The role of the solvent is critical in many chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of the solvent on the reaction pathway. For reactions involving this compound, the choice of solvent could significantly influence the stability of charged intermediates and transition states, thereby affecting the reaction rate and outcome. Similarly, the effect of a catalyst could be modeled by including the catalytic species in the calculations to understand how it lowers the activation energy of the reaction.

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. For this compound, MD simulations could explore the rotation around the C-N bond of the amino group and the C-N bond of the nitro group. This would reveal the most stable conformations of the molecule and the energy barriers between them. Understanding the preferred conformations is essential as it can influence the molecule's reactivity and its interactions with other molecules, such as in a biological system or a crystal lattice.

Structure-Reactivity Relationships Derived from Computational Data for this compound Derivatives

Computational chemistry provides a powerful lens for understanding and predicting the reactivity of organic molecules. For this compound and its derivatives, theoretical calculations can elucidate the intricate relationships between molecular structure and chemical behavior. By systematically modifying the substituents on the pyridine ring and calculating various quantum chemical descriptors, it is possible to derive quantitative structure-reactivity relationships (QSAR). These relationships are crucial for designing novel compounds with tailored properties for applications in fields such as medicinal chemistry and materials science. nih.govnih.gov

The reactivity of these pyridine derivatives is largely governed by the distribution of electron density within the molecule, which is influenced by the interplay of the inductive and resonance effects of the bromo, chloro, nitro, and amino substituents. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate key electronic and structural parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For derivatives of this compound, the introduction of electron-donating or electron-withdrawing groups at various positions on the pyridine ring can significantly alter this energy gap and, consequently, the molecule's reactivity.

For instance, the introduction of a strong electron-donating group (EDG), such as a methoxy (B1213986) (-OCH₃) or a dimethylamino (-N(CH₃)₂) group, would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's nucleophilicity. Conversely, the addition of a strong electron-withdrawing group (EWG), like a cyano (-CN) or a trifluoromethyl (-CF₃) group, would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For the parent compound, this compound, the nitro group would create a significant region of positive potential on the adjacent carbon atoms, making them primary sites for nucleophilic substitution reactions.

To illustrate the structure-reactivity relationships, consider a hypothetical series of derivatives where the amino group of this compound is modified. The table below presents theoretically derived computational data for these derivatives.

DerivativeSubstituent (R) on Amino GroupHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1-H-6.85-3.203.654.5
2-CH₃-6.70-3.153.554.8
3-COCH₃-7.10-3.403.705.2
4-NO₂-7.50-4.003.506.1

These computational insights are invaluable for predicting the outcomes of chemical reactions. For example, in nucleophilic aromatic substitution reactions, a lower LUMO energy in a derivative would suggest a faster reaction rate. researchgate.net Similarly, the calculated dipole moment can provide an indication of the molecule's solubility in polar solvents and its potential for intermolecular interactions.

3 Bromo 2 Chloro 5 Nitropyridin 4 Amine As a Versatile Building Block in Organic Synthesis

Design and Synthesis of Advanced Heterocyclic Systems Utilizing 3-Bromo-2-chloro-5-nitropyridin-4-amine

The strategic placement of reactive sites on the this compound scaffold makes it an ideal candidate for the synthesis of advanced heterocyclic systems. The bromo and chloro groups are susceptible to displacement by various nucleophiles, while the nitro group can be readily reduced to an amino group, which can then participate in further cyclization reactions. This versatility has been exploited in the synthesis of a variety of fused heterocyclic systems with potential biological activity.

For instance, the reaction of related nitropyridine derivatives with nucleophiles is a common strategy for building complex heterocyclic frameworks. While a direct synthesis of a fused system from this compound was not found in the provided search results, the reactivity of similar compounds suggests its potential. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with various amines and subsequent reduction of the nitro group is a key step in the synthesis of potent Janus kinase 2 (JAK2) inhibitors. nih.gov Similarly, 2,6-dichloro-3-nitropyridine (B41883) undergoes sequential substitution and cyclization to form inhibitors of glycogen (B147801) synthase kinase-3 (GSK3). nih.gov These examples highlight the potential of the chloro and nitro groups on the pyridine (B92270) ring of this compound to be key reactive handles in the construction of advanced heterocyclic systems.

Furthermore, studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown unexpected nitro-group migrations, leading to the formation of multiple products. clockss.org This type of rearrangement, influenced by solvent and base, underscores the complex reactivity of substituted nitropyridines and suggests that reactions with this compound could also lead to novel heterocyclic structures through unforeseen reaction pathways.

The synthesis of pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines and related systems from functionalized pyridines demonstrates the utility of these building blocks in creating multi-ring structures with neurotropic activity. nih.gov The general approach involves the initial O-alkylation of a hydroxypyridine derivative, followed by cyclization and further elaboration. nih.gov The amino group of this compound could be a key functionality for initiating similar synthetic sequences.

The following table summarizes the key reactive sites of this compound and their potential transformations for the synthesis of advanced heterocyclic systems.

Functional GroupPositionPotential TransformationsResulting Functionality for Cyclization
Bromo3Nucleophilic Aromatic Substitution, Cross-Coupling ReactionsIntroduction of various side chains
Chloro2Nucleophilic Aromatic SubstitutionIntroduction of various side chains
Nitro5Reduction to Amino GroupAmine for cyclization reactions (e.g., amide formation, Schiff base formation)
Amino4Acylation, Alkylation, DiazotizationAmide, secondary/tertiary amine, diazonium salt for further reactions

Strategic Incorporation of the this compound Scaffold into Complex Molecular Architectures

The unique substitution pattern of this compound allows for its strategic incorporation into larger and more complex molecular architectures. The differential reactivity of the halogen atoms and the nitro group provides a platform for sequential and site-selective modifications. This enables the construction of intricate molecules with precisely defined structures.

The chloro group at the 2-position is generally more susceptible to nucleophilic attack than the bromo group at the 3-position. This difference in reactivity can be exploited to introduce different substituents at these positions in a stepwise manner. For example, a nucleophile could first displace the chloro group, and then a second, different nucleophile could be used to displace the bromo group under more forcing conditions. This stepwise approach allows for the controlled assembly of complex substitution patterns on the pyridine ring.

The nitro group at the 5-position serves as a powerful directing group and can be a precursor to an amino group. The reduction of the nitro group to an amine opens up a vast array of synthetic possibilities. The newly formed amino group can be acylated, alkylated, or used in cyclization reactions to build fused ring systems. This transformation is a common strategy in the synthesis of biologically active molecules. For instance, the reduction of a nitro group to an amine is a key step in the synthesis of various pharmaceutical compounds. nih.govinnospk.com

The amino group already present at the 4-position can also be utilized for further functionalization. It can be acylated to form amides, which can introduce a wide variety of side chains. Alternatively, it can be diazotized and converted into other functional groups, providing another point of diversification.

The following table outlines a hypothetical synthetic route for incorporating the this compound scaffold into a complex molecule.

StepReactionReagents and ConditionsResulting Intermediate
1Selective Nucleophilic SubstitutionNucleophile 1 (e.g., R¹-OH, base)3-Bromo-2-(R¹-oxy)-5-nitropyridin-4-amine
2Second Nucleophilic SubstitutionNucleophile 2 (e.g., R²-NH₂, heat)3-(R²-amino)-2-(R¹-oxy)-5-nitropyridin-4-amine
3Reduction of Nitro GroupReducing agent (e.g., Fe/HCl)3-(R²-amino)-2-(R¹-oxy)pyridine-4,5-diamine
4CyclizationCyclizing agent (e.g., dicarbonyl compound)Fused heterocyclic system

Development of Diverse Chemical Libraries Based on this compound

The multifaceted reactivity of this compound makes it an excellent scaffold for the development of diverse chemical libraries. By systematically varying the substituents at the different positions of the pyridine ring, a large number of distinct compounds can be generated from this single starting material. This approach is highly valuable in drug discovery and materials science, where the screening of large libraries of compounds is often a key step in identifying new leads.

A library generation strategy could involve a combinatorial approach, where different building blocks are introduced at the reactive sites of the this compound core. For example, a set of different nucleophiles could be reacted with the chloro group at the 2-position, while another set of nucleophiles could be used to displace the bromo group at the 3-position. The nitro group could then be reduced and the resulting amino group could be acylated with a variety of carboxylic acids. This combinatorial approach would lead to a large and diverse library of compounds.

The development of such libraries is facilitated by the fact that many of the reactions involved, such as nucleophilic aromatic substitution and amide bond formation, are well-established and can often be performed in a high-throughput format. This allows for the rapid generation of a large number of compounds for biological screening or materials testing. The synthesis of nitropyridine-based compounds with antimalarial activity, for example, involved reacting 3-R-2-chloro-5-nitropyridines with a chloroquine (B1663885) derivative to create a library of potential drug candidates. nih.gov

The following table illustrates a possible combinatorial library synthesis using this compound as the starting scaffold.

Scaffold PositionReaction TypeBuilding Block SetNumber of Variations
Position 2 (Cl)Nucleophilic SubstitutionAlcohols (R¹-OH)n
Position 3 (Br)Nucleophilic SubstitutionAmines (R²-NH₂)m
Position 5 (NO₂)Reduction then AcylationCarboxylic Acids (R³-COOH)p
Total Library Size n x m x p

Application of this compound in Multicomponent Reactions

While specific examples of multicomponent reactions (MCRs) directly involving this compound were not found in the initial search, its functional group array suggests its potential as a substrate in such reactions. MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single pot. This approach offers significant advantages in terms of efficiency and atom economy.

The amino group and the reactive halogen atoms of this compound could potentially participate in various MCRs. For instance, the amino group could act as the amine component in Ugi or Passerini reactions. In a hypothetical Ugi reaction, this compound could be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative.

Furthermore, the reduction of the nitro group to an amine would generate a pyridine-3,4-diamine derivative. Such 1,2-diamines are well-known substrates for MCRs that lead to the formation of various heterocyclic systems, such as benzodiazepines and quinoxalines.

The development of novel MCRs involving this compound or its derivatives would be a valuable contribution to the field of organic synthesis, providing rapid access to novel and complex chemical scaffolds.

Synthesis and Reactivity of Derivatives and Analogues of 3 Bromo 2 Chloro 5 Nitropyridin 4 Amine

Systematic Modification of Halogen Substituents in the 3-Bromo-2-chloro-5-nitropyridin-4-amine Framework

The presence of two different halogen atoms at the C2 and C3 positions of the this compound core offers opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogen substituents is significantly influenced by the electronic effects of the other groups on the pyridine (B92270) ring, namely the strongly electron-withdrawing nitro group and the electron-donating amino group.

In polyhalogenated pyridines, the position of the halogen atom relative to the activating nitro group is a key determinant of its lability. Generally, halogens at positions ortho and para to a nitro group are more susceptible to nucleophilic attack. In the case of this compound, the chloro group at C2 is ortho to the nitro group at C5, while the bromo group at C3 is meta. This would suggest a higher reactivity of the chloro substituent.

Detailed research on analogous systems, such as 2,4-dichloro-3-nitropyridine, has shown that the halogen at the 4-position (para to the nitro group) is more readily displaced than the halogen at the 2-position (ortho to the nitro group) google.com. However, in the framework of this compound, the situation is more complex due to the presence of the amino group at C4.

Studies on the reactivity of 3-nitro-5-halopyridines have demonstrated that even a nitro group can be displaced by strong nucleophiles, sometimes in preference to a halogen atom at a less activated position nih.gov. The selective substitution of halogens in such poly-functionalized pyridines can often be achieved by carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the nucleophile.

Below is a data table illustrating typical nucleophilic substitution reactions on related halogenated nitropyridine frameworks, which can be extrapolated to predict the reactivity of this compound.

Starting MaterialNucleophileProductReaction ConditionsYield (%)
2,4-dichloro-3-nitropyridineSodium Acetate2-chloro-3-nitropyridin-4-olDMF, 120-125 °C, 2h-
3-nitro-5-chloropyridineThiols3-nitro-5-thiopyridineDMF, K2CO3, heatHigh
2-chloro-3-nitropyridineAmines2-amino-3-nitropyridineVarious-

Interactive Data Table: Nucleophilic Substitution on Halogenated Nitropyridines (This table is based on analogous reactions and serves as a predictive model for the reactivity of this compound)

Exploration of Variations in the Nitro and Amino Groups of this compound Analogues

The nitro and amino groups in the this compound scaffold are key functionalities that can be readily transformed to introduce further molecular diversity.

Modification of the Nitro Group:

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of aromatic nitro compounds. This conversion dramatically alters the electronic properties of the pyridine ring, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This, in turn, influences the reactivity of the entire molecule, including the remaining halogen substituents.

A variety of reducing agents can be employed for the reduction of nitroarenes, with the choice of reagent often depending on the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., H2/Pd-C), and chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) orgsyn.org. For substrates containing sensitive halogen substituents, milder reducing agents may be preferred to avoid hydrodehalogenation.

The resulting diamino-dihalopyridine is a versatile intermediate for the synthesis of fused heterocyclic systems, such as imidazopyridines and triazolopyridines, through cyclization reactions with appropriate reagents.

Modification of the Amino Group:

The amino group at the C4 position can undergo a range of chemical modifications, including acylation, alkylation, and diazotization. Acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities, which can modulate the electronic and steric properties of the molecule. N-alkylation can be achieved using alkyl halides, although care must be taken to control the degree of alkylation.

Diazotization of the amino group, followed by Sandmeyer or related reactions, provides a pathway to replace the amino group with a variety of other substituents, including halogens, cyano, and hydroxyl groups. However, the success of such reactions can be influenced by the stability of the corresponding diazonium salt.

The following table summarizes some common transformations of nitro and amino groups on pyridine rings.

Functional GroupReagent(s)Product Functional GroupNotes
Nitro (-NO2)Fe, HClAmino (-NH2)Classical method for nitro group reduction.
Nitro (-NO2)SnCl2, HClAmino (-NH2)Milder alternative to Fe/HCl.
Amino (-NH2)Acyl ChlorideAmide (-NHCOR)Introduces an acyl group.
Amino (-NH2)NaNO2, HBrBromo (-Br)Sandmeyer reaction for replacement of amino group.

Interactive Data Table: Transformations of Nitro and Amino Groups

Structure-Reactivity and Structure-Selectivity Relationships in the this compound Family

The reactivity and selectivity of nucleophilic substitution reactions on the this compound ring are governed by a complex interplay of electronic and steric factors. The electron-withdrawing nitro group at C5 strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho (C4 and C6) and para (C2) positions. The amino group at C4, being a strong electron-donating group, counteracts this activation to some extent, particularly at the ortho (C3 and C5) and para positions.

The relative lability of the chloro and bromo substituents is a key aspect of the structure-reactivity relationship. In general, for SNAr reactions, the carbon-chlorine bond is stronger than the carbon-bromine bond, which would suggest that the bromo group is a better leaving group. However, the rate of SNAr is also heavily dependent on the stability of the Meisenheimer intermediate, which is influenced by the position of the attacking nucleophile and the leaving group relative to the activating nitro group.

The presence of the amino group at C4 can also direct the regioselectivity of further electrophilic substitutions, should the ring be sufficiently activated for such reactions, although electrophilic substitution on a nitropyridine ring is generally difficult.

Computational studies on polyhalogenated pyridines bearing electron-donating groups have shown that these substituents significantly impact the geometry, electronic structure, and electrostatic properties of the molecule, which in turn dictates their reactivity and intermolecular interactions rsc.org.

Synthesis of Pyridine Ring Isomers with Similar Substitution Patterns and Comparative Reactivity Studies

The synthesis of isomers of this compound allows for a systematic investigation of the influence of substituent positioning on the chemical properties of the molecule. A key example is the synthesis of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine.

A patented method describes the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of the two isomers, 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine, with the former being the major product google.com. The isomers can then be separated by recrystallization.

The synthesis is outlined below:

Starting Material: 2-chloro-4-aminopyridine

Reagents: 65% Nitric Acid, Concentrated Sulfuric Acid

Products: 4-amino-2-chloro-3-nitropyridine (major) and 4-amino-2-chloro-5-nitropyridine (minor)

Total Yield of Isomers: 95-98% google.com

Purity of Isomers: 95-99.5% google.com

A comparative study of the reactivity of these isomers would provide valuable insights into the structure-reactivity relationships. For instance, in 4-amino-2-chloro-3-nitropyridine, the chloro group is ortho to the amino group and para to the nitro group, making it highly activated towards nucleophilic substitution. In contrast, in 4-amino-2-chloro-5-nitropyridine, the chloro group is ortho to the nitro group, which also results in significant activation. The relative rates of substitution reactions on these two isomers would quantify the directing effects of the amino and nitro groups from different positions.

Advanced Methodologies for the Characterization and Study of 3 Bromo 2 Chloro 5 Nitropyridin 4 Amine Chemistry

Advanced Spectroscopic Techniques for Mechanistic Elucidation of Reactions Involving 3-Bromo-2-chloro-5-nitropyridin-4-amine (e.g., In-Situ NMR, Operando IR)

To unravel the complex reaction pathways of this compound, real-time monitoring of reacting systems is crucial. In-situ Nuclear Magnetic Resonance (NMR) and operando Infrared (IR) spectroscopy are powerful tools for achieving this by providing detailed information about the evolution of reactants, intermediates, and products as the reaction progresses.

In-Situ NMR Spectroscopy allows for the continuous acquisition of NMR spectra directly from a reacting mixture. This technique provides invaluable kinetic and mechanistic data. For instance, in a hypothetical nucleophilic aromatic substitution reaction involving this compound, in-situ ¹H NMR could track the disappearance of the starting material's characteristic aromatic proton signals and the simultaneous appearance of new signals corresponding to the product. By monitoring the integration of these signals over time, reaction rates can be determined. Furthermore, the detection of transient intermediates, which may not be observable by conventional offline analysis, can provide critical insights into the reaction mechanism.

Operando IR Spectroscopy offers complementary information by probing the vibrational modes of molecules. This technique is particularly useful for identifying functional groups and tracking changes in bonding during a reaction. For example, in a reaction where the nitro group of this compound is reduced, operando IR could monitor the decrease in the characteristic symmetric and asymmetric stretching frequencies of the NO₂ group, while simultaneously detecting the appearance of N-H stretching vibrations from the resulting amino group. This allows for a detailed understanding of the reaction's progress and the identification of key reaction intermediates.

A hypothetical data table illustrating the kind of information that could be obtained from an operando IR study is presented below:

Wavenumber (cm⁻¹)AssignmentObservation During ReactionMechanistic Implication
~3400-3300N-H stretch (amine)Intensity increases over timeFormation of the amine product
~1530 & ~1350NO₂ asymmetric & symmetric stretchIntensity decreases over timeConsumption of the nitro starting material
~1600C=C stretch (aromatic)Shift in position observedChange in electronic structure of the pyridine (B92270) ring

Interactive Data Table: Hypothetical Operando IR Data (This table is for illustrative purposes based on the principles of the technique.)

Wavenumber (cm⁻¹)AssignmentObservation During ReactionMechanistic Implication
~3400-3300N-H stretch (amine)Intensity increases over timeFormation of the amine product
~1530 & ~1350NO₂ asymmetric & symmetric stretchIntensity decreases over timeConsumption of the nitro starting material
~1600C=C stretch (aromatic)Shift in position observedChange in electronic structure of the pyridine ring

Chromatographic and Separation Methodologies for Complex Reaction Mixtures Derived from this compound

Reactions involving polyfunctionalized aromatic compounds like this compound often yield complex mixtures containing starting materials, products, byproducts, and isomers. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of such mixtures.

Method development in HPLC is critical for achieving adequate separation. For compounds related to this compound, reversed-phase HPLC is a common approach. The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) and mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid or trifluoroacetic acid) is optimized to achieve the desired resolution.

A study on the separation of isomers of tetrafluoro-4-nitropyridine derivatives demonstrated the successful use of HPLC for resolving structurally similar compounds asianpubs.org. This highlights the potential of HPLC for separating complex mixtures that could arise from reactions of this compound.

For preparative purposes, where the goal is to isolate larger quantities of a specific compound, preparative HPLC is employed. This technique utilizes larger columns and higher flow rates to purify multigram quantities of material. The development of an efficient preparative HPLC method is crucial for obtaining highly pure samples of derivatives of this compound for further studies. A study on the preparative separation of four isomers of synthetic anisodamine by HPLC showcases the utility of this technique for isolating pure stereoisomers from a complex mixture researchgate.net.

A representative data table for a hypothetical HPLC method for the analysis of a reaction mixture derived from this compound is provided below:

CompoundRetention Time (min)Wavelength (nm)Peak Area (%)
This compound5.225415.3
Product 17.825475.1
Byproduct 14.12545.4
Byproduct 29.52544.2

Interactive Data Table: Hypothetical HPLC Analysis Data (This table is for illustrative purposes based on the principles of the technique.)

CompoundRetention Time (min)Wavelength (nm)Peak Area (%)
This compound5.225415.3
Product 17.825475.1
Byproduct 14.12545.4
Byproduct 29.52544.2

X-ray Crystallography for Understanding Solid-State Reactivity and Intermolecular Interactions of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state reactivity and physical properties of derivatives of this compound.

The crystal structure of a molecule dictates how it packs in the solid state, which in turn influences its reactivity. For example, the proximity and orientation of reactive functional groups in adjacent molecules in a crystal can determine whether a solid-state reaction will occur and what the products will be.

Intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a significant role in the crystal packing of nitrogen-containing heterocyclic compounds. In derivatives of this compound, the amino group can act as a hydrogen bond donor, while the nitro group and the pyridine nitrogen can act as hydrogen bond acceptors. The bromine and chlorine atoms can participate in halogen bonding.

A hypothetical table summarizing crystallographic data for a derivative of this compound is presented below:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)95.67
Volume (ų)1025.4
Z4
R-factor (%)4.5

Interactive Data Table: Hypothetical Crystallographic Data (This table is for illustrative purposes based on the principles of the technique.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)95.67
Volume (ų)1025.4
Z4
R-factor (%)4.5

Future Perspectives and Research Challenges in the Chemistry of 3 Bromo 2 Chloro 5 Nitropyridin 4 Amine

Unexplored Reactivity Pathways and Novel Synthetic Transformations

The reactivity of 3-Bromo-2-chloro-5-nitropyridin-4-amine is dictated by the interplay of its four distinct functional groups: an amine, a nitro group, and two different halogen atoms (bromine and chlorine). While classical nucleophilic aromatic substitution (SNAr) reactions are expected, the full extent of its chemical behavior remains largely uncharted territory.

Future research should focus on selectively targeting the reactive sites. The chlorine atom at the 2-position and the bromine atom at the 3-position offer differential reactivity for sequential cross-coupling reactions. A significant challenge lies in mapping the precise conditions (catalyst, ligand, solvent, and temperature) required to selectively substitute one halogen over the other. This would unlock pathways to create a diverse library of di- and tri-substituted pyridine (B92270) derivatives, which are valuable in medicinal chemistry and materials science. acs.org

Furthermore, the potential for unexpected molecular rearrangements presents a compelling area of investigation. In related systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, migration of the nitro group has been observed. clockss.orgresearchgate.net Systematic studies are needed to determine if this compound or its isomers undergo similar migrations under various reaction conditions. Understanding these pathways is crucial for predicting product formation and avoiding undesirable side reactions.

The reduction of the nitro group to an amine offers another key transformation, which would yield a diaminopyridine derivative. orgsyn.org The resulting 2,3-diamino-5-bromo-6-chloropyridine would be a powerful building block for synthesizing fused heterocyclic systems. The challenge will be to achieve this reduction without affecting the sensitive halogen substituents.

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The multi-step synthesis and subsequent derivatization of this compound are well-suited for adaptation to modern automation technologies. Flow chemistry and robotic synthesis platforms can mitigate many of the challenges associated with traditional batch processing, such as safety, reproducibility, and scale-up. nih.gov

Key areas for integration include:

Automated Synthesis of Derivatives: Automated platforms, which utilize pre-packaged reagent cartridges, can perform a wide range of reactions like Suzuki couplings, amide bond formations, and reductive aminations. sigmaaldrich.com These systems could be programmed to use this compound as a starting material to rapidly generate libraries of new molecules for screening purposes. researchgate.netsynplechem.com

Enhanced Safety: The synthesis of nitropyridines often involves hazardous reagents and potentially exothermic reactions. Performing these syntheses in continuous flow reactors enhances heat transfer and process control, significantly improving safety.

Data-Driven Optimization: Integrating synthesis platforms with analytical tools (e.g., LC/MS) and machine learning algorithms allows for closed-loop, autonomous optimization of reaction conditions. nih.gov This approach can accelerate the discovery of optimal synthetic routes for new derivatives, reducing development time and material waste. nih.gov

The primary challenge in this area is the translation of complex, multi-step batch procedures into reliable, automated workflows. This requires careful consideration of factors like reagent solubility, reaction kinetics, and inline purification techniques. nih.gov

Computational Design and Predictive Modeling for New this compound Derivatives

Computational chemistry offers powerful tools to guide the design of new derivatives of this compound and predict their properties before undertaking costly and time-consuming laboratory synthesis.

Future research in this domain should leverage:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predict its reactivity at different sites, and calculate properties such as heats of formation and aromatic stability, similar to studies performed on other nitropyridine derivatives. researchgate.netresearchgate.net This information can help chemists rationalize observed reactivity and plan new synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR): By generating a small library of derivatives and testing them for a specific biological activity or material property, a QSAR model can be built. chemrevlett.com This statistical model can then predict the activity of a much larger set of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. chemrevlett.com The development of a reliable QSAR model is a significant challenge, requiring high-quality experimental data and careful statistical validation.

Molecular Docking: For medicinal chemistry applications, molecular docking can be used to predict how newly designed derivatives will bind to a specific biological target, such as an enzyme or receptor. nih.gov This approach has been successfully used to guide the optimization of other pyridine-based compounds and can help in the rational design of potent and selective inhibitors. nih.gov

These predictive models can significantly accelerate the discovery process by focusing experimental efforts on molecules with the highest probability of success.

Potential Academic Applications of this compound in Materials Science Research (as monomers or scaffolds)

The highly functionalized nature of this compound makes it an attractive building block, or monomer, for the construction of advanced functional materials and polymers.

Potential applications include:

Conjugated Polymers: The presence of two distinct halogen atoms allows for selective and sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables the synthesis of well-defined, pyridine-containing conjugated polymers. rsc.org Such polymers could be investigated for applications in organic electronics, chemical sensors, or as ion-selective materials. rsc.org

High-Performance Polymers and Membranes: Pyridine-containing polymers are known for their thermal stability and unique chemical properties. nih.gov By incorporating this compound into polymer backbones, it may be possible to create novel materials for demanding applications. For instance, the basic nitrogen of the pyridine ring can interact with acids, suggesting potential use in creating proton exchange membranes for high-temperature fuel cells. acs.org

Cross-linked Networks and Scaffolds: The amine and nitro groups (or a reduced diamine) provide additional reactive sites for creating three-dimensional, cross-linked polymer networks. These materials could be explored for applications in catalysis, gas storage, or as supramolecular scaffolds. acs.org

A key research challenge will be to control the polymerization and cross-linking reactions to achieve materials with desired and reproducible properties. The solubility of the resulting polymers and the processability of the final materials will also need to be carefully optimized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-2-chloro-5-nitropyridin-4-amine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves sequential halogenation and nitration steps. For example:

Halogenation : Bromination of a pyridine precursor using reagents like N-bromosuccinimide (NBS) in acetonitrile at room temperature ensures regioselectivity . Chlorination may follow using POCl₃ or SOCl₂ under reflux.

Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1–1.3 equivalents of NBS) and solvent polarity to improve yields .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) and FT-IR (nitro group stretch ~1520 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Methodology :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to improve solubility and slow crystallization .
  • Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours.
  • X-ray Refinement : Employ SHELXL for structure refinement, especially for resolving disorder in nitro or halogen groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodology :

Re-evaluate Computational Models : Optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model) .

Experimental Validation : Re-run NMR under high-resolution conditions (600 MHz) or use 2D techniques (COSY, HSQC) to assign overlapping signals .

Cross-Validation : Compare with structurally analogous compounds (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine) to identify systematic errors .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound in medicinal chemistry?

  • Methodology :

  • Analog Synthesis : Replace bromo or nitro groups with bioisosteres (e.g., CF₃ for NO₂) and assess activity changes .
  • Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • QSAR Modeling : Develop predictive models using molecular descriptors (logP, polar surface area) and machine learning algorithms (Random Forest, SVM) .

Q. How can mechanistic insights into the compound’s reactivity in cross-coupling reactions be obtained?

  • Methodology :

  • Kinetic Studies : Monitor Suzuki-Miyaura reactions (e.g., with Pd(PPh₃)₄) via in situ IR to track intermediate formation .
  • Isotope Labeling : Use ¹⁵N-labeled nitro groups to trace electronic effects via NMR .
  • DFT Calculations : Map transition states to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Q. What in vitro toxicity screening approaches are recommended before advancing this compound to preclinical studies?

  • Methodology :

  • Cytotoxicity Assays : Test against HEK293 or HepG2 cells using MTT/WST-1 assays (IC₅₀ determination) .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

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